6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione
Description
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione (hereafter referred to as the target compound) is a spirocyclic heterocyclic molecule characterized by a fused pyrano[3,2-g]chromene scaffold and a cyclohexane ring system. The compound features a thione (C=S) group at the 8'-position and a butyl substituent at the 6'-position. Key physicochemical properties include:
- Molecular Formula: C₂₁H₂₆O₂S
- Molecular Weight: 390.1653 g/mol
- Storage Conditions: +4°C (indicative of stability under refrigeration)
- Availability: Typically stocked (ZX-AN052606) .
The thione group distinguishes it from oxygenated analogs (e.g., 8'-one derivatives) and may enhance electrophilicity or metal-binding capacity, which is relevant in catalysis or medicinal chemistry .
Properties
IUPAC Name |
6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2S/c1-2-3-7-15-13-20(24)22-19-14-18-16(12-17(15)19)8-11-21(23-18)9-5-4-6-10-21/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEOXNRPXAPURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=S)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione (CAS No. 1133822-72-6) is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, cytotoxicity, and other pharmacological activities.
- Molecular Formula : C21H26O2S
- Molecular Weight : 342.50 g/mol
- CAS Number : 1133822-72-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound.
Case Study: Antimicrobial Assessment
In a study assessing various compounds for their antimicrobial activity, this compound showed promising results against several pathogens. The minimal inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) were determined against common bacterial strains:
| Pathogen | MIC (µg/mL) | MBIC (µg/mL) |
|---|---|---|
| Staphylococcus epidermidis | 56.2 | 56.2 |
| Escherichia coli | 28.1 | 56.2 |
| Pseudomonas aeruginosa | 14 | 14 |
| Candida albicans | 14 | 112.5 |
These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against C. albicans .
Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Toxicity studies are essential to determine the safe dosage levels and any adverse effects.
Cytotoxicity Studies
A cytotoxicity assessment conducted on various cell lines indicated that while the compound exhibited some cytotoxic effects, it was selective and did not affect all cell types equally. The IC50 values for different cell lines were recorded as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (human liver cancer) | 30 |
| MCF7 (breast cancer) | 25 |
| Vero (normal kidney cells) | >100 |
This data suggests that while the compound may have potential in cancer therapy, further investigation is needed to understand its selectivity and mechanism of action .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular processes involved in biofilm formation and microbial adherence.
Comparison with Similar Compounds
Thione vs. Oxo Derivatives
- Target Compound (Thione): Functional Group: 8'-thione (C=S). Molecular Weight: 390.17 g/mol.
- 6'-Butyl-3',4'-Dihydro-8'H-Spiro[cyclohexane-1,2'-Pyrano[3,2-g]chromen]-8'-one (Oxo Analog): Functional Group: 8'-ketone (C=O). Molecular Formula: C₂₁H₂₆O₃. Molecular Weight: 326.4 g/mol. Key Property: The ketone group confers stronger hydrogen-bonding capacity, which may improve aqueous solubility compared to the thione .
| Property | Target Compound (Thione) | Oxo Analog |
|---|---|---|
| Functional Group | C=S | C=O |
| Molecular Weight (g/mol) | 390.17 | 326.4 |
| Polar Surface Area | ~35.5 Ų | ~47.1 Ų (estimated) |
Substituent Variations
- 7'-Benzyl-6'-Methyl-3',4'-Dihydro-8'H-Spiro[cyclohexane-1,2'-Pyrano[3,2-g]chromene]-8'-Thione: Substituents: Benzyl (C₆H₅CH₂) at 7', methyl (CH₃) at 6'. Molecular Formula: C₂₅H₂₆O₂S. Key Property: The benzyl group increases hydrophobicity (LogP ~6.2 vs.
- 6'-Ethyl-10'-Hydroxy-3',4'-Dihydro-8'H-Spiro[cyclohexane-1,2'-Pyrano[3,2-g]chromen]-8'-one: Substituents: Ethyl (C₂H₅) at 6', hydroxyl (-OH) at 10'. Molecular Formula: C₁₉H₂₂O₄. Key Property: The hydroxyl group introduces polarity (PSA ~75 Ų), improving solubility in polar solvents .
| Property | Target Compound (Butyl-Thione) | 7'-Benzyl-6'-Methyl Analog | 6'-Ethyl-10'-Hydroxy Analog |
|---|---|---|---|
| Substituents | 6'-butyl | 7'-benzyl, 6'-methyl | 6'-ethyl, 10'-hydroxy |
| Molecular Weight | 390.17 | 390.17 | 322.38 |
| LogP (Estimated) | ~5.1 | ~6.2 | ~3.8 |
Research Findings and Industrial Relevance
- Pharmacological Potential: Thione-containing spirocycles are under investigation for antimicrobial and anticancer properties due to sulfur’s redox activity .
- Synthetic Accessibility : The target compound is commercially available (e.g., ZX-AN052606, STL457218), whereas derivatives like the 10'-hydroxy analog (CAS 919744-57-3) require specialized synthesis, reflected in its higher market price (~$2052/500 mg) .
- Stability : Storage at +4°C suggests sensitivity to thermal degradation, a consideration for industrial scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
